



The URAT1 Transporter: A Key Regulator of Serum Uric Acid

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Compound of Interest		
Compound Name:	URAT1 inhibitor 8	
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Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the body.[1][2] It is primarily located on the apical membrane of proximal tubule cells in the kidneys.[1][3][4]

Function: URAT1 is an organic anion exchanger that mediates the reabsorption of uric acid from the renal filtrate back into the bloodstream.[1][3][4][5] This process is an electroneutral exchange, where urate is taken into the cell in exchange for intracellular organic anions like lactate or nicotinate.[4][5]

Role in Hyperuricemia: In humans, approximately 90% of the uric acid filtered by the glomeruli is reabsorbed, with URAT1 being responsible for the vast majority of this reabsorption.[2] Consequently, the activity of URAT1 is a primary determinant of serum uric acid (sUA) levels. Overactivity or increased expression of URAT1 can lead to reduced uric acid excretion, resulting in hyperuricemia. This condition is a major risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[2][3] Therefore, inhibiting URAT1 is a primary therapeutic strategy for lowering sUA levels and treating gout.[2][5][6]

General Mechanism of Action of URAT1 Inhibitors

URAT1 inhibitors, also known as uricosurics, function by blocking the urate transporter, thereby preventing the reabsorption of uric acid in the kidneys.[3] This leads to increased renal excretion of uric acid and a subsequent reduction of sUA levels in the blood.[3]



Structural and functional studies have revealed that many URAT1 inhibitors bind within a central cavity of the transporter.[2][7] This binding event locks the transporter in an inward-facing conformation, which prevents the binding and translocation of uric acid.[2][7] While some inhibitors may exhibit competitive binding characteristics, the overall mechanism is often non-competitive with respect to uric acid uptake.[2][5]

Specific URAT1 Inhibitors and their Mechanisms of Action

Several URAT1 inhibitors have been developed, each with distinct structural features and binding interactions.

- Benzbromarone: A potent, long-used inhibitor of URAT1.[2][6] Cryo-electron microscopy (cryo-EM) studies have shown that benzbromarone binds in the central cavity of URAT1.[2]
 [7] Its brominated phenolic group forms π-π interactions with key phenylalanine residues (F241, F364, and F449) within the binding site.[2]
- Lesinurad: Approved for the treatment of hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor.[5][6] It also binds to the inward-open conformation of URAT1.[2]
- Verinurad (RDEA3170): A highly potent and specific URAT1 inhibitor.[4][8] Studies have identified specific amino acid residues in URAT1 (Ser-35, Phe-365, and Met-481) that are crucial for its high-affinity binding.[8][9]
- Dotinurad: A selective URAT1 inhibitor approved in Japan for the treatment of hyperuricemia and gout.[6][10] It has shown non-inferiority to other urate-lowering therapies like febuxostat and benzbromarone in clinical trials.[6]
- Pozdeutinurad (AR882): A potent and selective URAT1 inhibitor currently in clinical development.[6][11] Phase 2 trials have demonstrated significant sUA lowering and resolution of tophi in patients with gout.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for several URAT1 inhibitors.



Table 1: In Vitro Potency of Selected URAT1 Inhibitors

Inhibitor	IC50 (hURAT1)	Reference
Verinurad	25 nM	[4][8]
Benzbromarone	220 nM - 425 nM	[7]
Benzarone	2.8 μΜ	[4]
Baicalein	31.6 μΜ	[13]
Nobiletin	17.6 μΜ	[14]
NLRP3/URAT1-IN-1	3.81 μΜ	[4]

Table 2: Clinical Efficacy of Selected URAT1 Inhibitors

Inhibitor	Dose	Study Population	Mean Baseline sUA (mg/dL)	sUA Level After Treatment (mg/dL)	Reference
Pozdeutinura d (AR882)	75 mg once- daily	Gout patients with tophi	9.4	4.5	[12]
Pozdeutinura d (AR882) + Allopurinol	50 mg once- daily	Gout patients with tophi	9.4	4.7	[12]
Allopurinol	up to 300 mg once-daily	Gout patients with tophi	9.4	6.1	[12]

Key Experimental Protocols

In Vitro URAT1 Inhibition Assay: This assay is fundamental for determining the potency (e.g., IC50) of a test compound.

 Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[8] These cells are transiently or stably transfected with a plasmid expressing the



human URAT1 (hURAT1) gene.

- Uptake Assay:
 - Transfected cells are plated in multi-well plates.
 - Cells are washed and pre-incubated with a buffer.
 - The test inhibitor at various concentrations is added to the cells.
 - The uptake reaction is initiated by adding a solution containing radiolabeled [14C]uric acid.
 - After a defined incubation period, the uptake is stopped by washing the cells with an icecold buffer.
 - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a doseresponse curve using non-linear regression analysis.[8]

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM): This technique provides high-resolution structural information on how inhibitors bind to URAT1.

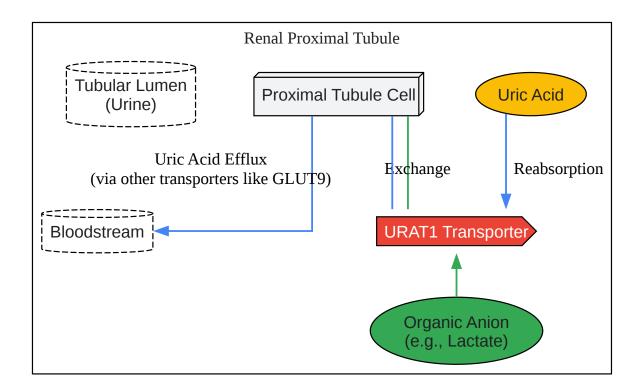
- Protein Expression and Purification: A stable construct of URAT1 (often a humanized version or a stabilized mutant) is expressed in a suitable system (e.g., HEK293S GnTI⁻ cells) and purified using affinity chromatography.[2]
- Complex Formation: The purified URAT1 protein is incubated with a molar excess of the inhibitor.
- Grid Preparation and Data Collection: The protein-inhibitor complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and then imaged using a transmission electron microscope.
- Image Processing and Structure Determination: A large dataset of particle images is processed to reconstruct a 3D density map of the complex. An atomic model is then built into



the map to reveal the precise binding pose and interactions of the inhibitor within the URAT1 structure.[2][7]

Visualizing Key Processes

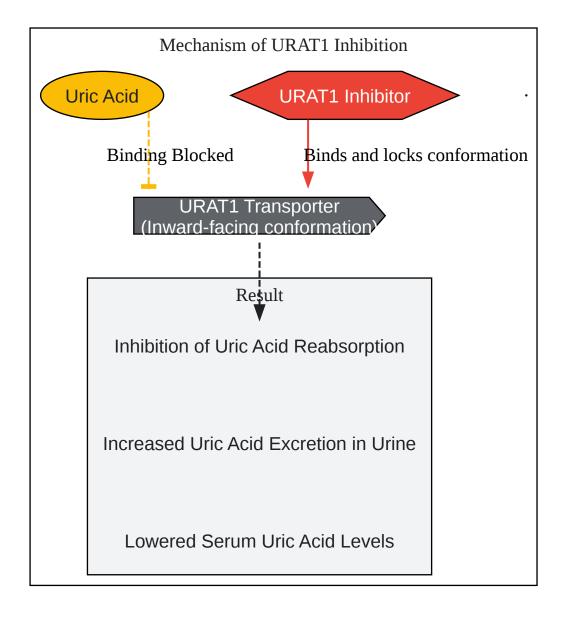
The following diagrams illustrate the core concepts of URAT1 function and inhibition.



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Caption: Renal urate reabsorption via the URAT1 transporter.

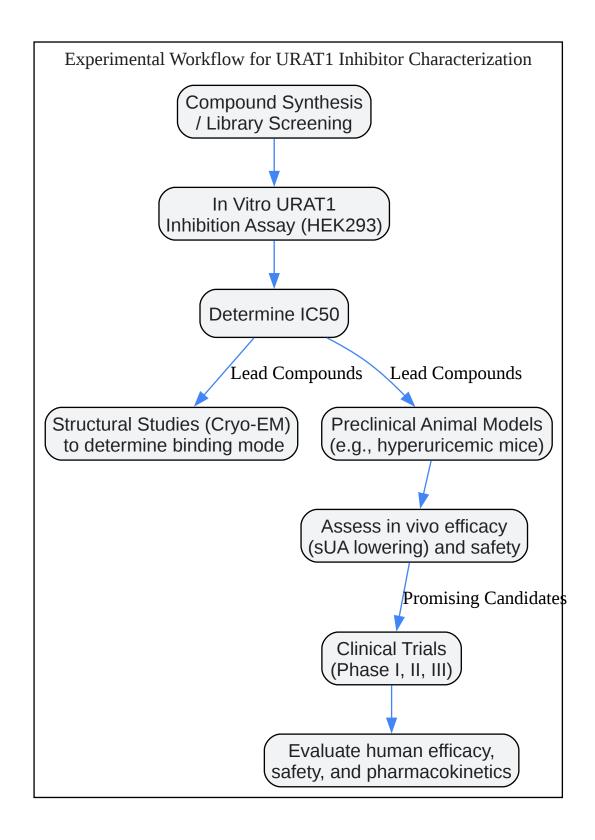




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Caption: General mechanism of URAT1 inhibition.





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Caption: Workflow for URAT1 inhibitor characterization.



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